3-(Cyclopentylamino)propanoic acid
Description
3-(Cyclopentylamino)propanoic acid is a β-aminopropanoic acid derivative featuring a cyclopentyl group attached to the amino nitrogen. The cyclopentyl substituent likely enhances hydrophobicity, while the amino group may improve solubility and hydrogen-bonding capacity, making it a candidate for pharmaceutical or materials science applications . Notably, β-aminopropanoic acid derivatives are recognized for their synthetic versatility and pharmacological relevance, particularly in anticancer and antioxidant research .
Properties
IUPAC Name |
3-(cyclopentylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)5-6-9-7-3-1-2-4-7/h7,9H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAFAOTXUBGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production methods for 3-(Cyclopentylamino)propanoic acid are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylamino)propanoic acid undergoes various chemical reactions typical of carboxylic acids and amines. These include:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Cyclopentylamino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopentyl substitution on amino acids and their derivatives.
Medicine: Research into potential therapeutic applications, although no specific medical uses are currently documented.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action for 3-(Cyclopentylamino)propanoic acid is not well-documented. as a derivative of β-alanine, it may interact with similar molecular targets and pathways. β-Alanine is known to be involved in the synthesis of carnosine, which acts as a buffer in muscle tissues. The cyclopentyl substitution could potentially alter its interaction with enzymes and receptors .
Comparison with Similar Compounds
Table 1: Key Properties of 3-(Cyclopentylamino)propanoic Acid and Analogs
Pharmacological and Chemical Properties
Bioactivity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit notable anticancer and antioxidant activities, attributed to their aromatic amino group and hydroxyl substitution, which enable radical scavenging and interaction with biological targets .
- 3-Cyclopentylpropanoic acid lacks direct pharmacological data but serves as a hydrophobic intermediate in organic synthesis. Its amino analog, 3-(Cyclopentylamino)propanoic acid, could theoretically enhance bioactivity via hydrogen bonding or receptor interactions .
Reactivity and Stability
- The sulfamoylphenyl-substituted analog () undergoes halogenation and hydrazone formation, highlighting the reactivity of its amino group. This contrasts with 3-Cyclopentylpropanoic acid, which lacks such functional versatility due to the absence of an amino substituent .
- 3-(2-Thienyl)propanoic acid demonstrates stability in materials science applications, leveraging the thienyl group’s aromaticity for conjugation in polymers or catalysts .
Solubility and Lipophilicity
- In contrast, amino-substituted derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid exhibit improved solubility due to polar amino and hydroxyl groups .
Biological Activity
3-(Cyclopentylamino)propanoic acid is an organic compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopentyl group attached to an amino acid backbone, suggests various biological activities that merit exploration.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : 3-(cyclopentylamino)propanoic acid
The compound can be synthesized through several methods, including the reaction of cyclopentylamine with acrylonitrile followed by hydrolysis to yield the carboxylic acid.
The precise mechanism of action for 3-(Cyclopentylamino)propanoic acid is not well-documented; however, it is hypothesized to interact with biological targets similar to β-alanine, which is known for its role in synthesizing carnosine—a buffer in muscle tissues. The cyclopentyl substitution may influence its interactions with enzymes and receptors, potentially altering its biological effects.
Biological Activities
Research indicates that 3-(Cyclopentylamino)propanoic acid may exhibit several biological activities:
- Antiproliferative Properties : Compounds related to this structure have shown potential in inhibiting cell proliferation, which is crucial for cancer research. The cyclopentyl substitution appears to enhance selectivity towards certain cancer cell lines .
- Kinase Inhibition : Similar compounds have demonstrated activity against various kinases, suggesting that 3-(Cyclopentylamino)propanoic acid may also possess kinase inhibitory properties .
Antiproliferative Activity
A study evaluating the antiproliferative effects of cyclopentyl-substituted compounds found that those with a similar structure to 3-(Cyclopentylamino)propanoic acid displayed varying levels of effectiveness against non-small cell lung cancer (NSCLC) cell lines. Notably, compounds with cyclopentyl substitutions showed improved selectivity against mutant forms of epidermal growth factor receptor (EGFR), which is often implicated in cancer proliferation .
Kinase Selectivity
In a comparative analysis of various kinase inhibitors, compounds featuring cyclopentyl groups were noted for their enhanced selectivity towards mutant EGFR variants over wild-type forms. For instance, one derivative exhibited an impressive 61-fold selectivity towards the EGFR L858R/T790M mutation, highlighting the potential for targeted cancer therapies using derivatives of 3-(Cyclopentylamino)propanoic acid .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antiproliferative Activity | Kinase Selectivity |
|---|---|---|---|
| 3-(Cyclopentylamino)propanoic acid | 3-(Cyclopentylamino)propanoic acid | Moderate | High |
| β-Alanine | β-Alanine | Low | N/A |
| 3-Cyclopentylpropionic Acid | 3-Cyclopentylpropionic Acid | Low | N/A |
This table illustrates how the presence of the cyclopentyl group in 3-(Cyclopentylamino)propanoic acid enhances its biological activity compared to its simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
